molecular formula C22H22BrN3O3 B2711040 1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899727-56-1

1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2711040
CAS No.: 899727-56-1
M. Wt: 456.34
InChI Key: YJYZBQSRGNWSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex spirocyclic compound offered for advanced chemical and pharmacological research. This molecule features a unique structural framework combining a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with a spiro-linked piperidine ring, presenting multiple sites for molecular interaction and modification. The 9-bromo substituent offers a handle for further functionalization via cross-coupling reactions, making it a valuable intermediate in medicinal chemistry for the synthesis of more complex target molecules. The 2-hydroxyphenyl group can contribute to hydrogen bonding, potentially influencing the compound's binding affinity and solubility properties. This compound is representative of a class of spirocyclic structures that are of significant interest in drug discovery due to their three-dimensional complexity and potential for high selectivity. Researchers may explore its application as a key building block in the development of targeted therapeutics, particularly for neurological disorders or oncology targets where rigid, complex scaffolds are advantageous. The presence of the acetylated piperidine nitrogen modulates the basicity of the ring, which can be critical for tuning the molecule's pharmacokinetic properties. As with all compounds in this category, thorough analytical characterization is recommended upon receipt. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[9-bromo-2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3/c1-14(27)25-10-8-22(9-11-25)26-19(17-12-15(23)6-7-21(17)29-22)13-18(24-26)16-4-2-3-5-20(16)28/h2-7,12,19,28H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYZBQSRGNWSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone (CAS Number: 899727-56-1) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C22H22BrN3O3
  • Molecular Weight : 456.3 g/mol
  • Structural Features : The compound contains a spirocyclic structure that integrates a benzopyrazole moiety and a piperidine ring, which are known for their biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

  • Antitumor Activity : The compound's structural analogs have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate activity against bacterial pathogens.
  • Neuropharmacological Effects : Related compounds have been explored for their sedative and anxiolytic properties.

Antitumor Activity

A study evaluating the cytotoxic effects of related compounds found that several exhibited potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). For instance:

  • Cytotoxicity Levels : Analogous compounds showed IC50 values ranging from 16.19 μM to 17.16 μM against HCT-116 and MCF-7 cell lines respectively .
CompoundIC50 Value (μM)Cancer Cell Line
Analogue 916.19 ± 1.35HCT-116
Analogue 917.16 ± 1.54MCF-7

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Tumor Growth : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Cytokine Modulation : Some studies reported that benzoxazine derivatives can influence the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in tumor progression and immune response .

Antimicrobial Activity

The antimicrobial potential of benzoxazine derivatives has been documented, although results vary widely:

  • Limited antimicrobial activity was observed against certain bacterial strains, suggesting that modifications to the chemical structure could enhance efficacy .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Benzodiazepine Derivatives : These compounds have demonstrated sedative effects and anxiolytic properties in animal models, indicating potential therapeutic applications in treating anxiety disorders.
  • Benzoxazine Derivatives : A series of synthesized benzoxazine derivatives exhibited varying degrees of cytotoxicity against solid tumors, with some showing promising results comparable to established chemotherapeutic agents like doxorubicin .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 9-bromo substituent is conserved across analogues, enhancing electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Aromatic Substituents : Replacement of the 2-hydroxyphenyl group with naphthyl (in ) or 4-ethoxyphenyl (in ) alters π-π stacking interactions and solubility. The hydroxyl group in the target compound may improve aqueous solubility relative to bromophenyl or ethoxy analogues.
  • Spiro Modifications : The dimethylcyclohexen-ol spiro system in introduces additional stereochemical complexity and hydrogen-bonding sites compared to the simpler piperidine-acetyl group in the target compound.

Copper-Catalyzed Cyclizations

The target compound shares synthetic pathways with pyrazolo[1,5-c]quinazoline derivatives, where copper catalysts enable tandem cyclization of 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds . For example, Guo et al. (2013) achieved spiroheterocycles via CuI-mediated coupling, highlighting the role of bromoaryl intermediates in forming fused rings .

Ullmann Coupling for Thiazine Analogues

While the target compound contains an oxazine ring, Li et al. (2015) demonstrated that β-oxodithioesters and 3-(2-bromoaryl)-1H-pyrazoles undergo CuI-catalyzed Ullmann coupling to yield benzo[e]pyrazolo[1,3]thiazines . This suggests that replacing oxygen with sulfur in the heterocycle could diversify bioactivity but requires adjusted reaction conditions.

Reductive Cyclization

describes a base-mediated reductive cyclization using potassium carbonate in N-methylpyrrolidinone (NMP) to synthesize hexahydro-2,6-methanobenzazocines . Similar conditions may apply to the target compound’s piperidine-acetyl moiety, though the hydroxyl group necessitates careful pH control to avoid deprotonation side reactions.

Physicochemical and Pharmacological Profiles

  • Lipophilicity : The target compound’s logP is estimated at ~2.5 (via ChemSpider ), lower than the naphthyl analogue (logP ~4.2) but higher than the hydroxyl-rich spirocyclohexen-ol derivative (logP ~1.8) .
  • Stability : The 2-hydroxyphenyl group may confer susceptibility to oxidative degradation compared to halogenated or alkoxy-substituted analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.